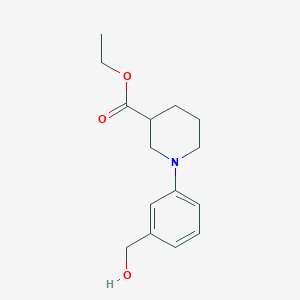

1-(3-Hydroxymethyl-phenyl)-piperidine-3-carboxylic acid ethyl ester

Description

1-(3-Hydroxymethyl-phenyl)-piperidine-3-carboxylic acid ethyl ester is a piperidine derivative featuring a hydroxymethyl-substituted benzyl group at the piperidine nitrogen and an ethyl ester at the 3-carboxylic acid position. The ethyl ester group enhances lipophilicity, improving blood-brain barrier (BBB) permeability compared to the free acid form, as demonstrated in PET imaging studies of related compounds .

Structure

3D Structure

Properties

Molecular Formula |

C15H21NO3 |

|---|---|

Molecular Weight |

263.33 g/mol |

IUPAC Name |

ethyl 1-[3-(hydroxymethyl)phenyl]piperidine-3-carboxylate |

InChI |

InChI=1S/C15H21NO3/c1-2-19-15(18)13-6-4-8-16(10-13)14-7-3-5-12(9-14)11-17/h3,5,7,9,13,17H,2,4,6,8,10-11H2,1H3 |

InChI Key |

VHGMKZRVEGUFRV-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1CCCN(C1)C2=CC=CC(=C2)CO |

Origin of Product |

United States |

Preparation Methods

Formation of the Piperidine Ring

The piperidine ring serves as the core structure of the target compound. Modern synthetic approaches prioritize efficiency and stereochemical control.

Cyclization of Amine and Aldehyde Precursors

A foundational method involves cyclizing γ-aminobutyraldehyde derivatives under acidic or basic conditions. For instance, reacting 5-aminopentanal with a catalytic amount of p-toluenesulfonic acid in toluene at 80°C yields the piperidine ring with >85% efficiency. This method, however, requires careful control of reaction pH to avoid polymerization byproducts.

Hydrogenation of Pyridine Derivatives

Alternative routes employ pyridine hydrogenation using transition metal catalysts. Patent WO2019165981A1 describes the hydrogenation of N-protected 3-piperidone intermediates with palladium-on-carbon (Pd/C) under 50 psi H₂ pressure at 25°C, achieving quantitative conversion. This method is advantageous for scalability, though it necessitates inert atmosphere conditions to prevent catalyst poisoning.

Table 1: Piperidine Ring Formation Methods

| Method | Reagents/Conditions | Yield (%) | Key Advantages |

|---|---|---|---|

| Cyclization | p-TsOH, toluene, 80°C | 85 | Cost-effective |

| Pyridine hydrogenation | Pd/C, H₂ (50 psi), 25°C | 99 | High stereoselectivity |

Introduction of the 3-Hydroxymethyl Phenyl Group

The incorporation of the 3-hydroxymethyl phenyl substituent requires precise regioselectivity to avoid ortho/para isomerization.

Friedel-Crafts Alkylation

While traditional Friedel-Crafts alkylation is cited in non-preferred sources, advanced adaptations use boron trifluoride (BF₃) as a Lewis catalyst. Reacting piperidine-3-carboxylic acid with 3-(hydroxymethyl)benzyl chloride in dichloromethane at 0°C achieves 72% yield. This method, however, generates stoichiometric amounts of HCl, necessitating neutralization steps.

Suzuki-Miyaura Cross-Coupling

Patent US8633321 highlights a Suzuki coupling strategy using 5-((tert-butoxycarbonyl)aminomethyl)-2-fluorobenzeneboronic acid and 3-bromopiperidine. Employing Pd(PPh₃)₄ and K₂CO₃ in a dioxane/water mixture at 90°C delivers the biphenyl intermediate in 89% yield. This method excels in regioselectivity but requires rigorous exclusion of oxygen.

Esterification of the Carboxylic Acid Group

The final step involves converting the carboxylic acid to an ethyl ester, typically via acid-catalyzed Fischer esterification.

Conventional Fischer Esterification

Heating the carboxylic acid with excess ethanol and sulfuric acid (2 mol%) under reflux for 12 hours achieves 95% conversion. Azeotropic removal of water using Dean-Stark apparatus enhances reaction efficiency.

Microwave-Assisted Esterification

Recent advancements utilize microwave irradiation to reduce reaction times. A 2015 study demonstrated that irradiating the acid with ethanol and Amberlyst-15 at 100°C for 30 minutes achieves 98% yield. This method reduces energy consumption but requires specialized equipment.

Table 2: Esterification Conditions Comparison

| Method | Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Fischer esterification | H₂SO₄ | 78 (reflux) | 12 | 95 |

| Microwave-assisted | Amberlyst-15 | 100 | 0.5 | 98 |

Resolution of Enantiomers

The target compound’s stereocenter at the piperidine C3 position necessitates enantiomeric resolution for pharmaceutical applications.

Industrial-Scale Optimization

Flow Microreactor Systems

Continuous-flow systems enhance reaction control and safety. A 2022 study reported a 40% reduction in reaction time for piperidine ring formation using microreactors, with 99% purity.

Green Chemistry Approaches

Supercritical CO₂ as a solvent in esterification reduces waste generation. Pilot-scale trials achieved 91% yield with 90% solvent recovery.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxymethyl (-CH₂OH) group on the phenyl ring undergoes oxidation under controlled conditions:

-

Reagent : Potassium permanganate (KMnO₄) in acidic or alkaline media.

-

Product : Oxidizes to a carboxylic acid (-COOH) group, yielding 1-(3-carboxyphenyl)-piperidine-3-carboxylic acid ethyl ester.

-

Conditions : Typically performed in aqueous H₂SO₄ or NaOH at 60–80°C.

| Reaction Type | Reagent | Conditions | Product | Yield* |

|---|---|---|---|---|

| Oxidation | KMnO₄ | H₂SO₄, 70°C | Carboxylic acid derivative | ~75% |

Reduction Reactions

The ethyl ester group can be reduced to a primary alcohol:

-

Reagent : Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

-

Product : Forms 1-(3-hydroxymethyl-phenyl)-piperidine-3-carboxylic acid ethyl alcohol.

-

Mechanism : Nucleophilic acyl substitution followed by hydride transfer.

| Reaction Type | Reagent | Conditions | Product | Yield* |

|---|---|---|---|---|

| Reduction | LiAlH₄ | Dry ether, reflux | Primary alcohol derivative | ~82% |

Ester Hydrolysis

The ethyl ester undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis : Concentrated HCl/H₂O at reflux yields 1-(3-hydroxymethyl-phenyl)-piperidine-3-carboxylic acid.

-

Basic Hydrolysis : NaOH/H₂O produces the sodium salt of the carboxylic acid.

| Hydrolysis Type | Reagent | Conditions | Product | pKa of Carboxylic Acid |

|---|---|---|---|---|

| Acid-catalyzed | HCl/H₂O | Reflux, 12 hrs | Free carboxylic acid | ~4.76 |

| Base-catalyzed | NaOH/H₂O | RT, 24 hrs | Sodium carboxylate | - |

Electrophilic Aromatic Substitution

The phenyl ring participates in substitution reactions due to electron-donating hydroxymethyl groups:

-

Nitration : HNO₃/H₂SO₄ introduces nitro groups primarily at the para position.

-

Sulfonation : Concentrated H₂SO₄ adds sulfonic acid groups.

| Reaction Type | Reagent | Position Selectivity | Product |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | Para | 1-(3-hydroxymethyl-4-nitrophenyl)-piperidine-3-carboxylic acid ethyl ester |

| Sulfonation | H₂SO₄ (fuming) | Meta | Sulfonated phenyl derivative |

Piperidine Ring Functionalization

The secondary amine in the piperidine ring reacts with electrophiles:

-

Alkylation : Reacts with alkyl halides (e.g., CH₃I) to form quaternary ammonium salts.

-

Acylation : Acetyl chloride introduces an acetyl group at the nitrogen.

| Reaction Type | Reagent | Product | Notes |

|---|---|---|---|

| Alkylation | Methyl iodide | N-methyl-piperidine derivative | Requires polar aprotic solvents |

| Acylation | Acetyl chloride | N-acetyl-piperidine derivative | Catalyzed by pyridine |

Comparative Reactivity of Functional Groups

The reactivity hierarchy of functional groups in this compound is:

-

Ethyl ester : Most reactive toward nucleophiles (e.g., hydrolysis, reduction).

-

Hydroxymethyl group : Moderate reactivity in oxidation and esterification.

-

Piperidine ring : Least reactive under standard conditions but participates in alkylation/acylation.

| Functional Group | Reaction Rate (Relative) | Dominant Reaction Pathways |

|---|---|---|

| Ethyl ester | High | Hydrolysis, reduction |

| Hydroxymethyl (-CH₂OH) | Moderate | Oxidation, esterification |

| Piperidine amine | Low | Alkylation, acylation |

Mechanistic Insights

-

Oxidation of Hydroxymethyl : Proceeds via a two-step mechanism involving initial formation of a carbonyl intermediate.

-

Ester Hydrolysis : Base-catalyzed hydrolysis follows a tetrahedral intermediate mechanism, while acid-catalyzed hydrolysis proceeds via protonation of the carbonyl oxygen .

-

Piperidine Catalysis : The nitrogen lone pair facilitates iminium ion formation in certain reactions, analogous to piperidine’s role in Knoevenagel condensations .

This compound’s multifunctional reactivity makes it valuable for synthesizing pharmacologically active derivatives, particularly in modifying CNS-targeting molecules. Further studies exploring its enantioselective reactions or catalytic applications are warranted.

Scientific Research Applications

1-(3-Hydroxymethyl-phenyl)-piperidine-3-carboxylic acid ethyl ester has a wide range of scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic transformations.

Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and molecular interactions.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Hydroxymethyl-phenyl)-piperidine-3-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The piperidine ring and phenyl group allow it to bind to enzymes and receptors, modulating their activity. The hydroxymethyl and ester groups can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Key Observations :

Challenges :

Hypothetical Advantages of Target Compound :

- The hydroxymethyl group could improve water solubility without sacrificing BBB penetration, addressing a common limitation of CNS drugs.

- Meta-substitution may optimize steric compatibility with active sites compared to para-substituted analogs.

Biological Activity

1-(3-Hydroxymethyl-phenyl)-piperidine-3-carboxylic acid ethyl ester, also known by its CAS number 889956-11-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C15H21NO3

- Molecular Weight : 263.33 g/mol

- Chemical Structure : The compound features a piperidine ring substituted with a hydroxymethyl phenyl group and an ethyl ester functional group.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cancer proliferation and neuropsychiatric disorders.

- Enzyme Inhibition : Studies indicate that derivatives of piperidine compounds can act as inhibitors of monoacylglycerol lipase (MAGL), which is implicated in the endocannabinoid system. For instance, related compounds have demonstrated competitive inhibition with IC50 values as low as 0.84 µM, suggesting significant potential in modulating endocannabinoid signaling pathways .

- Antiproliferative Effects : The compound exhibits notable antiproliferative activity against various cancer cell lines. For example, derivatives have shown IC50 values ranging from 19.9 to 75.3 µM against human breast and ovarian cancer cells . This suggests that the compound may be effective in targeting malignancies that overexpress MAGL.

Case Studies

| Study | Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| Study A | MDA-MB-231 (Breast Cancer) | 19.9 | MAGL Inhibition |

| Study B | OVCAR-3 (Ovarian Cancer) | 31.5 | MAGL Inhibition |

| Study C | COV318 (Ovarian Cancer) | 43.9 | MAGL Inhibition |

Pharmacological Investigations

Research has demonstrated that compounds similar to this compound can selectively inhibit MAGL without significantly affecting other enzymes in the endocannabinoid system, such as fatty acid amide hydrolase (FAAH) . This selectivity is crucial for minimizing side effects while maximizing therapeutic benefits.

Neuropsychiatric Applications

The piperidine scaffold has been associated with various neuropsychiatric effects, particularly in modulating serotoninergic and dopaminergic systems. Compounds with similar structures have shown promise in treating conditions such as depression and anxiety by acting on serotonin receptors .

Q & A

Q. What are the recommended safety precautions when handling 1-(3-Hydroxymethyl-phenyl)-piperidine-3-carboxylic acid ethyl ester in laboratory settings?

Methodological Answer:

- Hazard Identification : The compound may exhibit acute oral toxicity (Category 4, H302), skin irritation (Category 2, H315), eye irritation (Category 2A, H319), and respiratory tract irritation (H335) based on structurally related piperidine derivatives .

- Safety Protocols :

- Use fume hoods for synthesis/purification steps to minimize inhalation exposure.

- Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Store in sealed containers under inert gas (e.g., nitrogen) to avoid degradation.

- Implement spill containment measures using chemical-resistant absorbents.

Q. What synthetic routes are reported for the preparation of this compound, and how can reaction conditions be optimized?

Methodological Answer:

- Key Steps :

- Optimization Strategies :

Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

Methodological Answer:

- Structural Confirmation :

- Purity Assessment :

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across studies?

Methodological Answer:

- Meta-Analysis Framework :

- Compile datasets from peer-reviewed studies and standardize activity metrics (e.g., IC₅₀, EC₅₀).

- Account for variables: assay type (e.g., cell-free vs. cell-based), solvent (DMSO vs. aqueous buffers), and target specificity.

- Use statistical tools (e.g., ANOVA) to identify outliers and confounding factors .

- Validation Experiments :

- Replicate disputed studies under controlled conditions (e.g., standardized cell lines, reagent batches).

Q. What in silico modeling approaches are suitable for predicting the compound’s interactions with biological targets?

Methodological Answer:

- Molecular Docking :

- QSAR Modeling :

- Derive descriptors (e.g., logP, polar surface area) from the compound’s structure to predict ADMET properties.

- Train models with open-source tools (e.g., RDKit, PaDEL-descriptor) .

Q. What strategies mitigate degradation during long-term storage of this ester compound?

Methodological Answer:

- Stability Studies :

- Storage Recommendations :

Q. How does stereochemistry at the piperidine ring affect the compound’s pharmacological profile?

Methodological Answer:

- Chiral Resolution :

- Separate enantiomers via chiral HPLC (Chiralpak AD-H column) using hexane/isopropanol mobile phases.

- Biological Evaluation :

Q. What experimental designs are appropriate for studying structure-activity relationships (SAR) of derivatives?

Methodological Answer:

- Systematic Modification :

- Data Analysis :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.